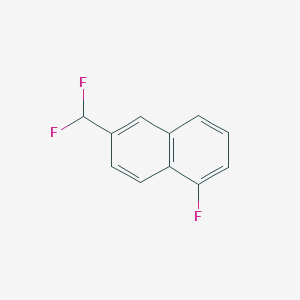

2-(Difluoromethyl)-5-fluoronaphthalene

Beschreibung

2-(Difluormethyl)-5-Fluornaphthalin ist eine fluorierte aromatische Verbindung, die im Bereich der organischen Chemie großes Interesse geweckt hat. Das Vorhandensein sowohl einer Difluormethyl- als auch einer Fluorsubstituentengruppe am Naphthalinring verleiht ihm einzigartige chemische Eigenschaften, die es zu einer wertvollen Verbindung für verschiedene Anwendungen in der wissenschaftlichen Forschung und Industrie machen.

Eigenschaften

Molekularformel |

C11H7F3 |

|---|---|

Molekulargewicht |

196.17 g/mol |

IUPAC-Name |

6-(difluoromethyl)-1-fluoronaphthalene |

InChI |

InChI=1S/C11H7F3/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6,11H |

InChI-Schlüssel |

YBRMQFFTXLJYRC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ein gängiges Verfahren ist die Difluormethylierung von Naphthalinderivaten unter Verwendung von Difluormethylierungsmitteln wie ClCF2H oder Difluorcarbenreagenzien . Die Reaktionsbedingungen beinhalten oft den Einsatz von Metallkatalysatoren wie Palladium oder Kupfer, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-(Difluormethyl)-5-Fluornaphthalin kann großtechnische Difluormethylierungsprozesse unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren kann die Effizienz des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen

2-(Difluormethyl)-5-Fluornaphthalin kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Verbindung kann an elektrophilen und nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Difluormethyl- oder Fluorgruppen durch andere funktionelle Gruppen ersetzt werden können.

Oxidation und Reduktion: Der aromatische Ring kann Oxidations- und Reduktionsreaktionen eingehen, die zur Bildung verschiedener Oxidationsstufen und Derivate führen.

Kreuzkupplungsreaktionen: Die Verbindung kann in Kreuzkupplungsreaktionen verwendet werden, um Kohlenstoff-Kohlenstoff-Bindungen mit anderen aromatischen oder aliphatischen Verbindungen zu bilden.

Gängige Reagenzien und Bedingungen

Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Halogenierungsmittel, Oxidationsmittel, Reduktionsmittel und verschiedene Metallkatalysatoren. Die Reaktionsbedingungen können je nach der gewünschten Transformation variieren, umfassen aber typischerweise kontrollierte Temperaturen, Lösungsmittel und Reaktionszeiten .

Wichtige gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen eine Vielzahl von funktionalisierten Naphthalinderivaten liefern, während Kreuzkupplungsreaktionen komplexe aromatische Verbindungen mit erweiterter Konjugation erzeugen können .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : 2-(Difluoromethyl)-5-fluoronaphthalene serves as a versatile building block in organic synthesis, particularly for creating more complex fluorinated compounds. Its unique substituents enhance the stability and reactivity of synthesized materials.

- Reactions : The compound can undergo various reactions, including:

- Substitution Reactions : Electrophilic and nucleophilic substitutions can occur, allowing for the introduction of different functional groups.

- Oxidation and Reduction : The aromatic ring can be oxidized to produce naphthoquinones or reduced to yield methyl-substituted derivatives.

Biology

- Pharmaceutical Development : The compound's fluorinated nature makes it an attractive candidate for drug discovery. Research indicates that fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them suitable for pharmaceutical applications.

- Biological Activity : Studies have shown that this compound can interact with enzymes and receptors, potentially serving as an enzyme inhibitor or receptor modulator. These interactions are primarily influenced by hydrogen bonding and hydrophobic effects arising from the difluoromethyl group .

Medicine

- Drug Discovery : Ongoing research focuses on the compound's potential as a pharmaceutical intermediate. Its unique electronic properties may enhance binding affinities towards biological targets, making it a candidate for developing new therapeutic agents.

- Case Study Example : In one study, fluorinated compounds similar to this compound were evaluated for their ability to inhibit glycolytic enzymes, demonstrating significant biological activity against cancer cell lines .

Industry

- Specialty Chemicals : The compound is utilized in producing specialty chemicals with enhanced properties such as increased stability and reactivity. Its applications extend to materials science, where it is used in creating advanced materials and coatings.

- Material Science : The unique properties of fluorinated compounds make them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic materials due to their exceptional optical characteristics .

Data Table of Applications

| Application Area | Specific Use | Notable Properties |

|---|---|---|

| Chemistry | Building block for complex synthesis | Enhanced stability and reactivity |

| Biology | Drug discovery | Improved metabolic stability |

| Medicine | Pharmaceutical intermediate | Potential enzyme inhibitor |

| Industry | Specialty chemicals production | Unique electronic properties |

Wirkmechanismus

Der Wirkungsmechanismus von 2-(Difluormethyl)-5-Fluornaphthalin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über verschiedene Wege. Das Vorhandensein von Fluoratomen kann die Bindungsaffinität der Verbindung zu bestimmten Enzymen oder Rezeptoren erhöhen, was zu einer Modulation ihrer Aktivität führt . Die Difluormethylgruppe kann auch an Wasserstoffbrückenbindungen und anderen nicht-kovalenten Wechselwirkungen teilnehmen, was die biologische Aktivität der Verbindung weiter beeinflusst .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(Trifluormethyl)-5-Fluornaphthalin: Ähnlich wie 2-(Difluormethyl)-5-Fluornaphthalin enthält diese Verbindung anstelle einer Difluormethylgruppe eine Trifluormethylgruppe, was sich auf ihre chemische Reaktivität und biologischen Eigenschaften auswirken kann.

2-(Difluormethyl)-6-Fluornaphthalin: Diese Verbindung weist die gleichen funktionellen Gruppen auf, jedoch an verschiedenen Positionen am Naphthalinring, was zu Variationen in ihrem chemischen Verhalten und ihren Anwendungen führt.

Einzigartigkeit

2-(Difluormethyl)-5-Fluornaphthalin ist aufgrund der spezifischen Positionierung der Difluormethyl- und Fluorgruppen am Naphthalinring einzigartig. Diese Anordnung verleiht der Verbindung unterschiedliche elektronische und sterische Effekte, die ihre Reaktivität und Wechselwirkungen mit anderen Molekülen beeinflussen .

Biologische Aktivität

2-(Difluoromethyl)-5-fluoronaphthalene is a fluorinated organic compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound consists of a naphthalene ring substituted with difluoromethyl and fluorine groups. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, which can influence their biological activity.

Synthesis

The synthesis of this compound typically involves the introduction of difluoromethyl groups into the naphthalene structure through electrophilic aromatic substitution or other synthetic methodologies. The specific conditions for synthesis can significantly affect the yield and purity of the final product.

Research indicates that fluorinated compounds can exhibit various biological activities, including antimicrobial, anti-cancer, and enzyme inhibition properties. The mechanisms often involve interaction with biological macromolecules such as proteins and nucleic acids, leading to alterations in cellular functions.

Anticancer Activity

One notable area of research is the anticancer potential of this compound. Studies have shown that fluorinated compounds can inhibit tumor growth by interfering with DNA replication or by inducing apoptosis in cancer cells. For instance, compounds similar to this compound have been reported to exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the effects of various fluorinated naphthalene derivatives on human cancer cell lines. The results indicated that this compound exhibited a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. This suggests its potential as a lead compound for further development in cancer therapy.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The compound was found to significantly inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation. This inhibition could be linked to its structural features that allow it to fit into the active sites of these enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.